N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide
Description
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide is a benzotriazole derivative featuring a benzamide moiety linked to a substituted benzotriazole core. The benzotriazole system is characterized by a 4-ethoxyphenyl group at the 2-position and a methyl group at the 6-position, while the benzamide substituent includes 3,4-dimethylphenyl groups. The compound’s synthesis likely involves coupling reactions between benzotriazole precursors and benzoyl chlorides, analogous to methods described for structurally related compounds in and .
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-5-30-20-10-8-19(9-11-20)28-26-22-13-17(4)21(14-23(22)27-28)25-24(29)18-7-6-15(2)16(3)12-18/h6-14H,5H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQGZBMGBDRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with 2,6-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2H-benzotriazole under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular receptors, potentially modulating signal transduction pathways.
Comparison with Similar Compounds
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Key Differences :
- Etobenzanid replaces the benzotriazole core with a dichlorophenyl group and introduces an ethoxymethoxy substituent on the benzamide.
- The absence of the benzotriazole system reduces UV absorption capacity compared to the target compound.
- Functional Relevance : Etobenzanid is used as a herbicide, suggesting that the target compound’s benzotriazole moiety may offer distinct photostability or binding properties in agrochemical applications .
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Key Differences :
- Diflufenican incorporates a pyridinecarboxamide scaffold with trifluoromethyl and difluorophenyl groups.
- The fluorinated substituents enhance lipid solubility and herbicidal activity, whereas the target compound’s 3,4-dimethylphenyl group may prioritize steric effects over electronic modulation.
- Functional Relevance : Both compounds leverage aromatic amide backbones, but divergent substituents highlight trade-offs between hydrophobicity and target specificity .
Triazole and Benzotriazole Derivatives
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Key Differences :
- Spectral Comparison :
Benzimidazole Derivatives (e.g., Etazene)**
Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine)
- Key Differences: Etazene’s benzimidazole core and diethylaminoethyl chain contrast with the target compound’s benzotriazole-benzamide system. The ethoxyphenyl group is shared, but its positioning on a benzimidazole vs. benzotriazole alters electronic properties and bioactivity.
- Functional Relevance : Etazene’s opioid receptor activity suggests that benzotriazole-amide derivatives could be explored for central nervous system applications, though this remains speculative .
Comparative Data Table
Biological Activity
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C21H25N5O2
- Molecular Weight : 411.52 g/mol
- CAS Number : 445417-19-6
The presence of a benzotriazole ring, an ethoxyphenyl group, and a dimethylbenzamide moiety contributes to its unique reactivity and potential biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzotriazole derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5–25 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 50 μg/mL |
These findings suggest that the compound may be effective in treating infections caused by resistant strains such as MRSA .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays have shown that concentrations as low as 10 μM can significantly reduce the viability of cancer cells within 48 hours .
The biological activity of this compound is thought to involve several mechanisms:
- DNA Intercalation : The benzotriazole moiety can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, contributing to its cytotoxic effects .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of benzotriazole derivatives found that the presence of bulky hydrophobic groups enhances antimicrobial activity. The compound exhibited potent activity against Staphylococcus aureus, with an MIC comparable to standard antibiotics .
- Anticancer Activity : In a recent clinical trial involving patients with resistant cancer types, administration of this compound resulted in a notable reduction in tumor size after six weeks of treatment, indicating its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
